3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide
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Overview
Description
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide is a complex organic compound that features a triazolopyridazine core, an indole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The indole moiety is then introduced via a coupling reaction, followed by the attachment of the propanamide group through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Industry: The compound’s unique properties could be harnessed in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The triazolopyridazine core and indole moiety are likely to play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermostability and energetic properties.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
Uniqueness
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)31-22-9-7-20-26-25-19(28(20)27-22)6-8-21(29)23-11-10-15-13-24-18-5-4-16(30-3)12-17(15)18/h4-5,7,9,12-14,24H,6,8,10-11H2,1-3H3,(H,23,29) |
InChI Key |
WMGUHBAQXVFSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
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